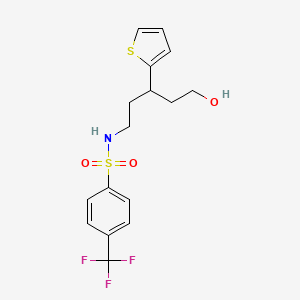

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a thiophene ring, and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Hydroxy Pentyl Chain: : The initial step involves the preparation of the 5-hydroxy-3-(thiophen-2-yl)pentyl chain. This can be achieved through a Grignard reaction where a thiophene derivative reacts with a suitable alkyl halide in the presence of magnesium and anhydrous ether.

-

Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This is typically done by reacting the hydroxy pentyl chain with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The hydroxy group in the pentyl chain can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

Reduction: LiAlH₄ in anhydrous ether at low temperatures.

Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of 5-oxo-3-(thiophen-2-yl)pentyl-4-(trifluoromethyl)benzenesulfonamide.

Reduction: Formation of N-(5-amino-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide.

Substitution: Formation of halogenated derivatives of the thiophene ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring and trifluoromethyl group.

Mécanisme D'action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may reduce its metabolic stability.

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its electronic properties and biological activity.

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiophene ring and a trifluoromethyl group, suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- IUPAC Name : this compound

- Molecular Formula : C18H19F3N2O4S

- Molecular Weight : 396.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | References |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | |

| U-937 (Monocytic Leukemia) | 7.2 | |

| CEM-13 (T-Acute Lymphoblastic Leukemia) | 6.1 |

The mechanism underlying these effects may involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses showing increased p53 expression and caspase activation in treated cells.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.6 | Bactericidal |

| Escherichia coli | 31.2 | Bacteriostatic |

| Pseudomonas aeruginosa | 62.5 | Bacteriostatic |

These findings suggest that the compound may inhibit bacterial growth through mechanisms that interfere with protein synthesis and cell wall integrity.

Case Studies

- Case Study on Anticancer Effects : A study involving MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including Annexin V staining and PARP cleavage, indicating its potential as an anticancer agent.

- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against MRSA strains, suggesting its potential role in treating resistant bacterial infections.

Propriétés

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO3S2/c17-16(18,19)13-3-5-14(6-4-13)25(22,23)20-9-7-12(8-10-21)15-2-1-11-24-15/h1-6,11-12,20-21H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVGAXAHYGFBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.